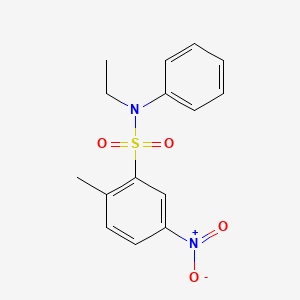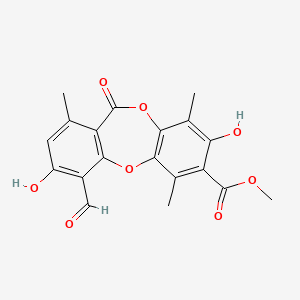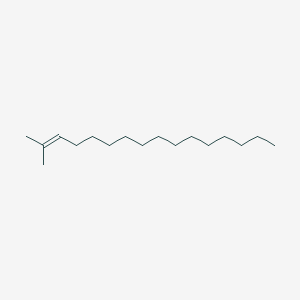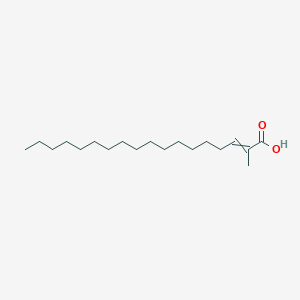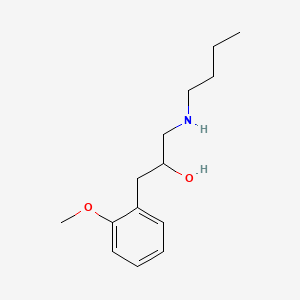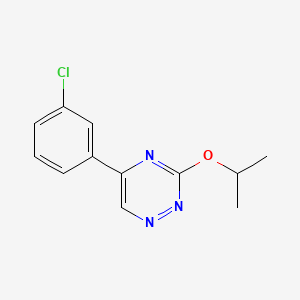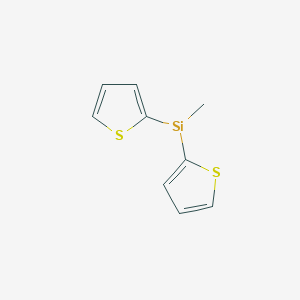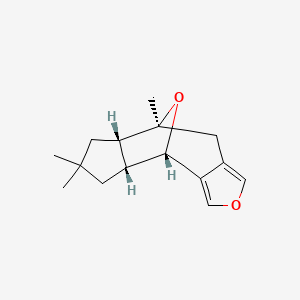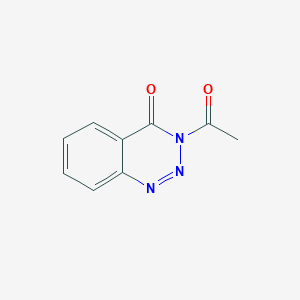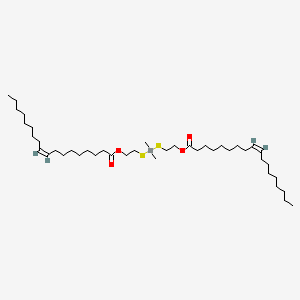
(Dimethylstannylene)bis(thioethylene) dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylstannylene)bis(thioethylene) dioleate is a chemical compound with the molecular formula C42H80O4S2Sn. It is known for its unique structure, which includes tin (Sn) atoms bonded to thioethylene and dioleate groups.
Méthodes De Préparation
The synthesis of (dimethylstannylene)bis(thioethylene) dioleate typically involves the reaction of dimethyltin dichloride with thioethylene and dioleate precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
(Dimethylstannylene)bis(thioethylene) dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene and dioleate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Dimethylstannylene)bis(thioethylene) dioleate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biocidal agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes .
Mécanisme D'action
The mechanism of action of (dimethylstannylene)bis(thioethylene) dioleate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar compounds to (dimethylstannylene)bis(thioethylene) dioleate include:
Dimethyltin dichloride: A precursor used in its synthesis.
Tributyltin oxide: Another organotin compound with biocidal properties.
Dioctyltin dichloride: Used in similar industrial applications.
What sets this compound apart is its unique combination of thioethylene and dioleate groups, which confer specific chemical and biological properties .
Propriétés
Numéro CAS |
67859-63-6 |
|---|---|
Formule moléculaire |
C42H80O4S2Sn |
Poids moléculaire |
831.9 g/mol |
Nom IUPAC |
2-[dimethyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*9-10,23H,2-8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
Clé InChI |
MFXDUVSSNLTXGV-BGSQTJHASA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




